molecular formula C14H18FNO4 B7895070 a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid

a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid

Cat. No.: B7895070
M. Wt: 283.29 g/mol
InChI Key: MYAQFOPGHYWLAX-UHFFFAOYSA-N
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Description

a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methyl group attached to a benzene ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid typically involves the protection of the amino group with a Boc group. The general procedure includes:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzeneacetic acid.

    Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Free amine derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

Mechanism of Action

The mechanism of action of a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid depends on its specific application. In general, the Boc group serves as a protective group that can be removed under controlled conditions to reveal the active amine. The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and interaction with molecular targets. The pathways involved typically include nucleophilic substitution, electrophilic aromatic substitution, and deprotection reactions .

Comparison with Similar Compounds

Similar Compounds

  • a-(Boc-amino)-4-chloro-3-methylbenzeneacetic acid
  • a-(Boc-amino)-4-bromo-3-methylbenzeneacetic acid
  • a-(Boc-amino)-4-iodo-3-methylbenzeneacetic acid

Uniqueness

a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAQFOPGHYWLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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